N-(4-Nitrophenyl)octanamide
Description
Significance and Research Context of N-(4-Nitrophenyl)octanamide in Chemical Sciences
This compound, a synthetic amide, holds considerable significance in the field of biochemistry and medicinal chemistry. Its primary role is as a chromogenic substrate in enzyme assays, most notably for the enzyme Fatty Acid Amide Hydrolase (FAAH). mdpi.comunimi.it FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like the neurotransmitter anandamide (B1667382). mdpi.com The inhibition of FAAH is a therapeutic strategy for various conditions, making the study of its activity crucial. nih.gov
The utility of this compound stems from its chemical structure. Upon hydrolysis by FAAH, the compound releases octanoic acid and 4-nitrophenol (B140041). caymanchem.com The latter product, p-nitrophenol, is a yellow-colored dye that can be easily quantified using colorimetric methods, allowing for the measurement of enzyme activity. caymanchem.com This makes this compound a valuable tool for high-throughput screening of potential FAAH inhibitors. nih.gov
Overview of Related Amide Chemistry Research and Nitrophenyl Scaffolds
The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins and being present in a vast array of pharmaceuticals, natural products, and industrial polymers. ontosight.ai The synthesis of amides is a cornerstone of organic synthesis, with continuous research focused on developing more efficient and environmentally friendly methods. acs.orgnih.govnih.gov
The nitrophenyl group is a common scaffold in medicinal chemistry and materials science. ontosight.ai Its presence can significantly influence a molecule's electronic properties, often enhancing its reactivity and potential for biological activity. solubilityofthings.com In the context of enzyme substrates, the nitro group can act as an electron-withdrawing group, facilitating nucleophilic attack and subsequent hydrolysis. solubilityofthings.com Nitrophenyl-containing compounds are frequently used as probes and intermediates in the synthesis of more complex molecules. ontosight.aisolubilityofthings.com For instance, substituted N-(4'-nitrophenyl)-l-prolinamides have been synthesized and evaluated for their anticancer activities. nih.govnih.gov The combination of the amide linkage and the nitrophenyl scaffold in this compound makes it a well-suited molecule for its role in enzyme kinetics and inhibitor screening.
Detailed Research Findings
Research involving this compound has primarily focused on its application as a substrate for FAAH. Studies have utilized this compound to characterize the activity of FAAH and to screen for novel inhibitors. The principle of these assays is the enzymatic hydrolysis of the amide bond in this compound, which leads to the release of the chromophore 4-nitrophenol. The rate of formation of 4-nitrophenol, which can be monitored spectrophotometrically, is directly proportional to the FAAH activity.
In comparative studies, the properties of this compound, such as its aqueous solubility, have been evaluated against other FAAH substrates. unimi.it While it has proven to be a useful tool, researchers have also explored derivatives with improved characteristics. For example, substrates with different acyl chain lengths or alternative reporter groups have been synthesized to enhance sensitivity and solubility in enzyme assays. unimi.it The research underscores the importance of having a variety of substrates to accommodate different experimental conditions and to probe the substrate specificity of enzymes like FAAH.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H20N2O3 |
| Molar Mass | 264.32 g/mol |
| IUPAC Name | This compound |
| Appearance | Typically a solid |
| Key Functional Groups | Amide, Nitrophenyl |
This data is compiled from multiple sources. uni.lu
Structure
3D Structure
Properties
CAS No. |
61043-73-0 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(4-nitrophenyl)octanamide |
InChI |
InChI=1S/C14H20N2O3/c1-2-3-4-5-6-7-14(17)15-12-8-10-13(11-9-12)16(18)19/h8-11H,2-7H2,1H3,(H,15,17) |
InChI Key |
FBNGMQQIKKKFHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 4 Nitrophenyl Octanamide and Its Analogs
Established Synthetic Pathways for N-(4-Nitrophenyl)octanamide
The primary and most conventional method for synthesizing this compound involves a direct acylation reaction.
Acylation-Based Synthesis from 4-Nitroaniline (B120555) and Octanoyl Chloride
The established and widely utilized method for the synthesis of this compound is the acylation of 4-nitroaniline with octanoyl chloride. ontosight.aismolecule.com This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-nitroaniline attacks the electrophilic carbonyl carbon of octanoyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction. ontosight.ai
A general procedure involves dissolving 4-nitroaniline in a suitable anhydrous solvent, such as dichloromethane, followed by the addition of a base, like triethylamine. semanticscholar.orgmdpi.com The mixture is cooled, often to 0°C, before the dropwise addition of octanoyl chloride. semanticscholar.orgmdpi.com The reaction is then allowed to warm to room temperature and stirred for several hours to ensure completion. semanticscholar.orgmdpi.com
Reaction Scheme:
Reactants: 4-Nitroaniline, Octanoyl Chloride
Product: this compound
Byproduct: Hydrochloric Acid
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, the type and amount of base used, reaction temperature, and reaction time. For instance, the use of an alkali metal compound or an alkaline earth metal compound in a molar ratio of about 1.6 or more to one mole of the nitroaniline can lead to selective N-acylation and a good yield of the desired product. google.com Careful control over temperature and pH is also essential to ensure high yields and minimize the formation of side products. smolecule.com Post-synthesis purification, often involving recrystallization, is a critical step to obtain a product with high purity.
Advanced Synthetic Approaches for this compound Derivatives
To expand the chemical space and explore novel properties, researchers have developed more advanced synthetic strategies for creating derivatives of this compound.
Exploration of Solvent-Free Synthesis Methodologies
In a move towards greener chemistry, solvent-free synthesis methods have been explored for related compounds. These methods aim to reduce the environmental impact associated with traditional solvent-based syntheses. discoveryjournals.org For example, the synthesis of N-(p-tolylcarbamothioyl)octanamide, a related thiourea (B124793) derivative, has been achieved by treating freshly prepared octanoyl isothiocyanate with aryl amines under dry conditions and gentle heating, followed by pouring the mixture into acidified chilled water. bdpsjournal.orgresearchgate.net This approach, which avoids the use of organic solvents during the reaction, can be rapid and efficient. bdpsjournal.orgresearchgate.net Similar solvent-free approaches, sometimes employing mechanochemistry or microwave assistance, have been reported for other related amide and hydrazone syntheses. discoveryjournals.orgdiscoveryjournals.org
Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of p-Nitrophenyl Hydrazones
| Metric | Solvent-Free Method | Conventional Solvent-Based Method |
|---|---|---|
| E-factor | 0.85-2.24 g/g | 52.34-55.85 g/g |
| Effective Mass Yield | 30.89%-54.13% | 15.00%-16.42% |
Data derived from a comparative analysis of p-nitrophenyl hydrazone synthesis. discoveryjournals.org
Palladium-Catalyzed Coupling Reactions in Analog Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing analogs of this compound. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse structural motifs. For instance, the Buchwald-Hartwig amination can be used to couple aryl halides with amines, providing a route to N-aryl derivatives. frontiersin.org A study on the synthesis of N-aryl-debenzeyldonepezil analogues utilized a palladium-catalyzed Buchwald-Hartwig reaction between debenzeyldonepezil and various aryl bromides to produce the desired N-arylated products in good yields. frontiersin.org Similarly, the Stille coupling, which joins an organotin compound with an organohalide, has been used to create precursors for complex carbazole (B46965) derivatives, demonstrating the versatility of palladium catalysis in building intricate molecular architectures. wvu.edu
Formation of N-Heterocycle Scaffolds Incorporating Nitrophenyl and Octanamide (B1217078) Moieties
The incorporation of the nitrophenyl and octanamide moieties into N-heterocyclic scaffolds is an area of interest for creating structurally complex and potentially biologically active molecules. nih.govontosight.ai Nitroarenes are readily available and can serve as precursors to an amino group, which can then participate in cyclization reactions to form heterocycles. rsc.org Transition metal-catalyzed C-H amination is a modern strategy for synthesizing N-heterocycles that is highly efficient. dovepress.com Various transition metals, including rhodium and palladium, have been used to catalyze the chelation-assisted C-H activation and annulation of compounds with diazo compounds to construct a wide array of nitrogen-containing heterocycles. rsc.org For example, rhodium-catalyzed oxidative coupling of acetanilides with alkynes can produce indoles, and palladium-catalyzed reactions can be employed for the synthesis of cephalotaxine (B1668394) analogues through intramolecular allylic amination and Heck reactions. dovepress.comnih.gov
Spectroscopic Elucidation and Structural Characterization of Synthesized Compounds
The definitive identification and structural confirmation of synthesized compounds like this compound and its analogs are critically dependent on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and elemental composition, ensuring the successful synthesis of the target molecule.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of an N-aryl amide, the proton signals for the aromatic ring typically appear in the downfield region, often between δ 7.2 and 8.3 ppm. researchgate.net For this compound, the protons on the nitrophenyl group would exhibit characteristic splitting patterns depending on their substitution. The amide N-H proton usually presents as a broad singlet. The aliphatic protons of the octanoyl chain would appear in the upfield region, with distinct chemical shifts and multiplicities corresponding to their position relative to the carbonyl group. For instance, the α-methylene protons adjacent to the carbonyl are expected to be the most deshielded among the aliphatic protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically observed in the range of δ 169-173 ppm. beilstein-journals.org Aromatic carbons appear in the δ 110-160 ppm region, with the carbon attached to the nitro group being significantly deshielded. The aliphatic carbons of the octanoyl chain will have signals in the upfield region of the spectrum. The chemical shifts of these carbons decrease as their distance from the electron-withdrawing carbonyl group increases. chemguide.co.uk
Table 1: Representative NMR Data for N-Aryl Amide Analogs
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 3-Phenyl-N-(quinolin-8-yl)butanamide | 9.65 (s, 1H), 8.68-8.66 (m, 2H), 8.03-8.01 (d, 1H), 7.43-7.11 (m, 7H), 3.45-3.37 (m, 1H), 2.80-2.67 (m, 2H), 1.32 (d, 3H) beilstein-journals.org | 169.3, 147.0, 144.9, 137.2, 135.3, 133.3, 127.5, 126.8, 126.3, 125.8, 125.3, 120.5, 120.4, 115.4, 45.8, 35.8, 20.8 beilstein-journals.org |
| 3-(4-Nitrophenyl)-N-(quinolin-8-yl)butanamide | - | 169.3, 153.6, 148.1, 146.6, 138.1, 136.5, 134.1, 127.9, 127.8, 127.3, 123.9, 121.7, 121.7, 116.6, 46.1, 36.7, 21.6 beilstein-journals.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, several characteristic absorption bands are expected. The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration of the amide group is a strong and prominent band, usually found in the region of 1650-1680 cm⁻¹. bdpsjournal.org
The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, which typically appear around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the octanoyl chain are seen just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the aliphatic chain provide further structural information in the fingerprint region of the spectrum.
Table 2: Key IR Absorption Bands for this compound Analogs
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (Amide) | ~3300 | mdpi.com |
| C=O Stretch (Amide) | 1650 - 1680 | bdpsjournal.org |
| NO₂ Asymmetric Stretch | ~1550 | spectroscopyonline.com |
| NO₂ Symmetric Stretch | ~1350 | spectroscopyonline.com |
| Aromatic C-H Stretch | >3000 | |
| Aliphatic C-H Stretch | <3000 |
Mass Spectrometry (MS) Techniques (LC-MS, LC-HRMS, LC-MS/MS)
Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (LC-MS/MS) are routinely employed for the characterization of synthesized molecules.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of individual components in a mixture. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z corresponding to its molecular weight plus the mass of a proton. uni.lu
LC-HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This is particularly useful for confirming the molecular formula of a newly synthesized compound. nih.gov
LC-MS/MS involves the fragmentation of a selected parent ion to generate a characteristic fragmentation pattern. This pattern provides valuable structural information and can be used to confirm the identity of the compound by comparing it to known fragmentation pathways of similar structures. The fragmentation of this compound would likely involve cleavage of the amide bond and fragmentation of the aliphatic chain.
Table 3: Predicted Collision Cross Section (CCS) values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 265.15468 | 163.0 |
| [M+Na]⁺ | 287.13662 | 167.1 |
| [M-H]⁻ | 263.14012 | 165.8 |
| [M+NH₄]⁺ | 282.18122 | 178.4 |
| [M+K]⁺ | 303.11056 | 160.5 |
| [M+H-H₂O]⁺ | 247.14466 | 160.3 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized this compound. For example, in the synthesis of an analog, N-(p-Tolylcarbamothioyl)octanamide, the calculated elemental composition was compared to the found values to verify the structure. banglajol.info
Table 4: Example of Elemental Analysis Data for an Analog
| Compound | Analysis | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| N-(p-Tolylcarbamothioyl)octanamide | C | 65.71 | 64.19 | bdpsjournal.org |
| H | 8.27 | 7.8 | bdpsjournal.org | |
| N | 8.27 | 7.75 | bdpsjournal.org | |
| S | 10.96 | 9.74 | bdpsjournal.org |
Real-time Reaction Monitoring via Spectroscopic Methods
Modern synthetic chemistry often employs real-time reaction monitoring to optimize reaction conditions and understand reaction kinetics. Spectroscopic techniques such as in-situ IR or NMR can be used to track the disappearance of reactants and the appearance of products over time. For the synthesis of this compound, which typically involves the reaction of 4-nitroaniline with an octanoyl derivative, one could monitor the decrease in the characteristic IR bands of the starting materials and the simultaneous increase in the amide and nitro group bands of the product. ontosight.ai This approach allows for precise determination of reaction completion, potentially leading to improved yields and purity. unimi.itresearchgate.net
Mechanistic Investigations and Reactivity Studies of N 4 Nitrophenyl Octanamide
Nucleophilic Reaction Pathways of the Nitrophenyl Moiety
The nitrophenyl group is a key determinant of the molecule's reactivity, primarily due to the electronic effects of the nitro substituent. This group significantly influences the susceptibility of the aromatic ring to nucleophilic attack.
Influence of the Nitro Substituent's Electron-Withdrawing Effects on Reactivity
The nitro group (-NO2) is a powerful electron-withdrawing group. wikipedia.org This property stems from a combination of inductive and resonance effects. libretexts.org Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma (σ) bond framework. libretexts.org More significantly, the nitro group exerts a strong electron-withdrawing resonance effect (a -R effect) by delocalizing the ring's pi (π) electrons onto the nitro group itself. libretexts.org
This withdrawal of electron density makes the aromatic ring electron-deficient, or "activated," toward attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The presence of the nitro group, particularly at the para position relative to the amide linkage, effectively stabilizes the negatively charged intermediate formed during nucleophilic attack. masterorganicchemistry.com This stabilization lowers the activation energy of the reaction, thereby facilitating nucleophilic substitution. libretexts.org The electron-withdrawing nature of the nitro group is a critical factor that makes the nitrophenyl moiety a focal point for chemical reactions. ontosight.ai
Investigations into Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the phenyl ring in N-(4-nitrophenyl)octanamide makes it a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.orgsmolecule.com In an SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group.
The rate of SNAr reactions is highly dependent on the position of the electron-withdrawing group relative to the leaving group. masterorganicchemistry.com Groups in the ortho and para positions provide the most significant rate enhancement because they can directly participate in the resonance stabilization of the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In contrast, a meta-positioned nitro group offers less stabilization, resulting in a much slower reaction.
Hydrolysis Mechanisms of the Amide Linkage
The amide bond in this compound can undergo hydrolysis, a reaction that has been studied under various catalytic conditions, particularly in micellar systems.
Basic Hydrolysis in the Presence of Micellar Catalysts
Studies on the closely related compound, N-methyl-N-(4-nitrophenyl)octanamide, have demonstrated that its basic hydrolysis is significantly influenced by the presence of micellar catalysts. smolecule.comresearchgate.net Micelles, which are aggregates of surfactant molecules, create a microenvironment that can alter reaction rates. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), form micelles that can incorporate the amide substrate. This incorporation is driven by hydrophobic interactions between the octanamide's long alkyl chain and the nonpolar core of the micelle.
Within this micellar environment, the rate of basic hydrolysis can be enhanced. The positively charged surface of the cationic micelle can attract the hydroxide (B78521) ions (OH-) from the bulk solution, increasing their effective concentration near the substrate. This proximity effect accelerates the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the amide linkage, facilitating the cleavage of the C-N bond.
Kinetic Studies on the Influence of Micellar Counter Ions
Kinetic investigations have revealed that the rate of micellar-catalyzed hydrolysis is also dependent on the counter-ion associated with the surfactant. smolecule.com For instance, in studies involving cetyltrimethylammonium-based surfactants, changing the counter-ion from bromide (Br-) to fluoride (B91410) (F-) can affect the reaction kinetics.
The counter-ion can influence the micellar structure and the distribution of reactants between the aqueous phase and the micellar phase. A more tightly bound counter-ion might compete with the nucleophile (e.g., hydroxide) for association with the micellar surface, potentially reducing the catalytic efficiency. Conversely, a less tightly bound counter-ion could lead to a higher concentration of the nucleophile at the reaction site, enhancing the hydrolysis rate. The table below illustrates the conceptual impact of different components on the hydrolysis rate.
Table 1: Factors Influencing the Rate of Basic Hydrolysis of this compound in Micellar Systems
| Component/Factor | Observation | Influence on Reaction Rate |
|---|---|---|
| Micellar Catalyst (e.g., CTAB) | Provides a nonpolar microenvironment for the substrate. | Increases local concentration of reactants, generally accelerating the rate. |
| Nucleophile (e.g., OH-) | Attracted to the surface of cationic micelles. | Increased effective concentration near the substrate enhances the rate. |
| Micellar Counter-Ion (e.g., F- vs. Br-) | Competes with the nucleophile for the micellar surface. | The specific ion can either enhance or decrease the rate depending on its binding affinity. smolecule.com |
Structural Elements and their Contribution to Molecular Reactivity
Nitrophenyl Moiety : As detailed in section 3.1.1, the nitro group is the dominant activating feature of the molecule. wikipedia.org It renders the aromatic ring electrophilic, making it susceptible to nucleophilic aromatic substitution. smolecule.com Its ability to stabilize negative charge is paramount to the reaction pathways of the aromatic portion of the molecule.
Octanamide (B1217078) Chain : This long, hydrophobic alkyl chain significantly influences the molecule's physical properties, particularly its solubility and its interactions with nonpolar environments. smolecule.com This hydrophobicity is key to its incorporation into micellar systems, which in turn is a critical factor for the catalytic hydrolysis of the amide bond. The amide linkage itself is the site of hydrolysis reactions.
Amide Linkage (-CONH-) : This functional group connects the reactive nitrophenyl ring to the hydrophobic octanamide tail. The carbonyl carbon of the amide is an electrophilic center, susceptible to nucleophilic attack by species like hydroxide ions, leading to bond cleavage. The reactivity of this linkage can be modulated by the electronic nature of its substituents and the surrounding reaction environment, such as a micellar phase.
Role of the Octanamide Chain in Modulating Compound Behavior
The presence of the octanamide chain results in poor aqueous solubility for this compound and similar long-chain amide compounds. unimi.itmdpi.com This is a common feature for molecules where a large nonpolar segment is a dominant part of the structure. For instance, studies on related bioactive hybrid compounds show that aqueous solubility is generally low, but solubility in less polar solvents like 1-octanol (B28484) is significantly higher due to more favorable intermolecular interactions. mdpi.com The hydrophobic octanamide chain, therefore, plays a critical role in the compound's distribution between aqueous and lipid environments, a key factor in its pharmacokinetic behavior. ontosight.airesearchgate.net
Interactive Table: Physicochemical Properties Influenced by the Octanamide Chain
| Property | Influence of Octanamide Chain | Consequence for Compound Behavior |
|---|---|---|
| Lipophilicity | The long alkyl chain significantly increases the nonpolar character of the molecule. | High affinity for lipid-rich environments; enhanced membrane permeability. researchgate.net |
| Aqueous Solubility | The hydrophobic nature of the chain leads to poor solubility in water. unimi.it | Limited distribution in aqueous biological fluids. |
| Solubility in Organic Solvents | Enhances solubility in nonpolar solvents like 1-octanol. mdpi.com | Favorable partitioning into less hydrophilic environments. mdpi.com |
| Intermolecular Interactions | Promotes van der Waals interactions with other nonpolar molecules. | Affects self-assembly, crystal packing, and interaction with hydrophobic pockets of biological targets. |
Contribution of the Amide Group to Molecular Polarity and Hydrogen Bonding
The amide group (–CONH–) is a cornerstone of the structure of this compound, imparting significant polarity and hydrogen bonding capabilities to the molecule. ontosight.ai This functional group contains a carbonyl oxygen atom, which acts as a hydrogen bond acceptor, and an N-H group, which serves as a hydrogen bond donor. nih.govresearchgate.net This dual capacity for hydrogen bonding is a defining feature of amides and plays a crucial role in their chemical and physical properties.
The polarity of the amide group arises from the resonance between its neutral and zwitterionic forms, which creates a significant dipole moment. This polarization is enhanced when the amide group participates in hydrogen bonding. nih.gov For example, when the carbonyl oxygen accepts a hydrogen bond, the electron density on the oxygen increases, which in turn strengthens the hydrogen-bond-donating capacity of the amide N-H proton. nih.gov This phenomenon, known as H-bond cooperativity, can lead to the formation of stable, ordered networks of non-covalent interactions. nih.gov
In this compound, the amide N-H can form hydrogen bonds with suitable acceptors, while the carbonyl oxygen can interact with hydrogen bond donors. ontosight.airesearchgate.net These interactions are not limited to intermolecular associations; they can also occur with solvent molecules, which influences the compound's solubility and stability in different media. utexas.edu The geometry of the N–H···O=C hydrogen bond is quite flexible, allowing for interactions at various angles, which contributes to the diverse ways amides can interact with their environment. utexas.edu Furthermore, the amide proton's chemical shift in NMR spectroscopy can serve as an indicator of hydrogen bonding, with significant changes often observed upon interaction with anions or aromatic systems. researchgate.netcopernicus.org
Oxidative Reactivity Profiling of Related Amino-Substituted Analogs
The oxidative reactivity of this compound analogs, particularly those where the nitro group is replaced by an amino group (e.g., N-(4-aminophenyl)octanamide), offers insight into their electrochemical behavior. The electrochemical oxidation of aromatic amines is a well-studied area, often involving complex, pH-dependent processes. researchgate.netnih.gov The primary amino group is typically the main electroactive center. researchgate.net
Studies on various amino-substituted aromatic compounds using techniques like cyclic voltammetry (CV) reveal that the oxidation process often involves the transfer of one electron to form a radical cation. researchgate.netrsc.org This initial step can be followed by further reactions, such as dimerization or reaction with nucleophiles present in the medium. rsc.org The oxidation potential and the stability of the resulting intermediates are highly dependent on the molecular structure, including the nature and position of other substituents on the aromatic ring. researchgate.netrsc.org
For example, the electrochemical oxidation of N-phenyl-3,6-bis(N-carbazolyl)carbazoles showed that an amino-substituted version, NH2-3Cz, underwent electropolymerization through both carbazole (B46965)–carbazole and NH2–carbazole coupling, indicating the reactivity of the amino group in oxidative coupling reactions. rsc.org In another study, the oxidation of 2-amino-substituted BODIPYs led to the formation of complex trimers through an NH linkage, highlighting how oxidative processes can create larger, π-conjugated systems. rsc.org
The table below summarizes the typical electrochemical oxidation characteristics observed for amino-substituted aromatic compounds, which can be extrapolated to understand the potential reactivity of N-(4-aminophenyl)octanamide.
Interactive Table: Electrochemical Oxidation Profile of Amino-Substituted Aromatic Analogs
| Feature | Description | Implication for Reactivity |
|---|---|---|
| Oxidation Mechanism | Typically involves a one-electron transfer from the amino group to form a radical cation intermediate. researchgate.netrsc.org | The radical cation is a key reactive species that can undergo subsequent reactions. |
| pH Dependence | The oxidation process is often complex and dependent on the pH of the solution. researchgate.net | Reactivity and product formation can be controlled by adjusting the acidity of the medium. |
| Follow-up Reactions | The radical cation can dimerize, polymerize, or react with nucleophiles. rsc.orgrsc.org | Leads to a variety of products, including polymers and substituted derivatives. |
| Influence of Substituents | Electron-donating or withdrawing groups on the aromatic ring affect the oxidation potential. | Modifies the ease of oxidation and the stability of the intermediates. |
Molecular Interactions and Biological Target Engagement of N 4 Nitrophenyl Octanamide and Its Derivatives
Non-Covalent Interactions with Small Molecules and Ions
The structure of N-(4-Nitrophenyl)octanamide, featuring a long hydrophobic octanamide (B1217078) chain and a polar nitrophenyl group, dictates its interaction with its chemical environment. smolecule.com These interactions are pivotal in understanding its behavior in solution and its reactivity.
Enzyme Inhibition and Substrate Profiling Studies
The unique structural features of this compound and its derivatives make them subjects of interest for their potential to interact with and inhibit various enzymes. The combination of a hydrophobic tail and an electrophilic aromatic head allows for diverse binding modes within enzyme active sites.
Urease, a nickel-containing enzyme, is a critical target for addressing various health conditions, including those caused by Helicobacter pylori. nih.govajol.info Derivatives of this compound have been investigated as potential urease inhibitors. Studies on N-((4-Nitrophenyl)carbamothioyl)octanamide, a thiourea (B124793) derivative, show its potential as an inhibitor. bdpsjournal.org The mechanism of inhibition often involves interaction with the nickel ions in the enzyme's active site. For instance, the nitro group of some nitrophenyl derivatives has been shown to coordinate with the two Ni atoms in the urease active center. ekb.eg The long alkyl chain is also vital for potent inhibition, as seen in N-(adamantan-1-ylcarbamothioyl)octanamide, where a 7-carbon chain resulted in excellent activity. researchgate.netresearchgate.net Kinetic studies have revealed that related compounds can act as mixed-type or non-competitive inhibitors of urease. researchgate.netresearchgate.net
| Compound | Enzyme Source | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| N-((2′-Bromophenyl)carbamothioyl) octanamide | Jack Bean | 10.65 ± 0.45 | Competitive | nih.govrsc.org |
| N-(2′,6′-Dimethylphenylcarbamothioyl) octanamide | Jack Bean | 15.19 ± 0.58 | Competitive | nih.govrsc.org |
| N-(adamantan-1-ylcarbamothioyl)octanamide | Jack Bean | 0.0085 ± 0.0011 | Not specified | researchgate.net |
| Thiourea (Standard) | Jack Bean | 15.51 ± 0.11 | Not specified | nih.govrsc.org |
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382) and other related signaling lipids. mdpi.comnih.gov Inhibition of FAAH is a therapeutic strategy for pain and inflammation management. nih.govlongdom.org Compounds structurally related to this compound have been identified as FAAH inhibitors. For example, JZL 195, which contains a 4-nitrophenyl group, is a known FAAH inhibitor. longdom.org The hydrophobicity of inhibitors is a key factor; studies on parabens show that inhibitory potency against FAAH increases with the length of the alkyl chain, making derivatives with longer chains like octanamide of particular interest. nih.gov These inhibitors often act by forming a covalent complex with a serine residue in the enzyme's active site. mdpi.com
| Compound | IC₅₀ | Inhibition Type | Reference |
|---|---|---|---|
| URB597 | 4.6 nM | Irreversible (Covalent) | mdpi.comnih.gov |
| Butylparaben | 1.1 ± 0.2 µM | Not specified | nih.gov |
| Benzylparaben | Kᵢ = 52 ± 14 nM | Mixed-type, Time-independent | nih.gov |
| N-benzyl-linoleamide | 7.2 µM | Slow Substrate | mdpi.com |
α-Glucosidase
α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying glucose absorption. The interaction of nitrophenyl compounds with this enzyme is well-documented, primarily through the use of 4-nitrophenyl-α-D-glucopyranoside as a chromogenic substrate in activity assays. researchgate.netnih.govmedchemexpress.com The enzyme cleaves this substrate to release 4-nitrophenol (B140041), which can be quantified to measure enzyme activity. medchemexpress.com While direct inhibitory data for this compound is scarce, studies on related structures provide insight. For instance, in one study of phthalimide-triazole derivatives, the N-(4-nitrophenyl)acetamide version was found to be inactive against α-glucosidase, whereas other substitutions on the phenyl ring yielded potent inhibitors.
Acetylcholinesterase (AChE)
AChE inhibitors are a primary treatment for Alzheimer's disease, working by increasing acetylcholine (B1216132) levels in the brain. ajol.info The 4-nitrophenyl moiety is found in various AChE inhibitors. Studies on conformationally constrained choline (B1196258) analogues revealed that the inclusion of a 4-nitrobenzenesulfonyl group can control the mode of inhibition, shifting it from competitive to noncompetitive. nih.gov Similarly, certain organophosphate-based AChE inhibitors, such as the sarin (B92409) surrogate 4-nitrophenyl isopropyl methylphosphonate, are used experimentally to study cholinergic hyperexcitability. frontiersin.org Novel N-substituted sulfonyl amides have also been developed as highly potent AChE inhibitors, with some derivatives showing inhibition constants in the nanomolar range. nih.govresearchgate.net
| Compound | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |
|---|---|---|---|
| (S)-2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide | 19.0 ± 0.9 µM | Noncompetitive | nih.gov |
| (R)-2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide | 50 ± 2 µM | Noncompetitive | nih.gov |
| [3-[(4-nitrophenyl)sulfonoxy]phenyl]-N,N,N-trimethylammonium iodide | 6.0 ± 0.5 µM | Noncompetitive | nih.gov |
| Novel N-substituted sulfonyl amides (Representative range) | 23.11–52.49 nM | Not specified | nih.govresearchgate.net |
The endocannabinoid system is regulated by a suite of hydrolytic enzymes beyond FAAH. unimi.itresearchgate.net These include NAAA, MAGL, ABHD6, and ABHD12, which are also considered therapeutic targets. unimi.itnih.gov
Monoacylglycerol lipase (B570770) (MAGL) is the main enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov The inhibitor JZL184, known chemically as 4-nitrophenyl 4-(dibenzo[d] researchgate.netnih.govdioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate, effectively blocks 2-AG hydrolysis. nih.gov Interestingly, while 4-nitrophenyl esters can act as substrates for MAGL, a study found that the related amide, N-(4-nitrophenyl)acetamide, is not hydrolyzed by the enzyme, suggesting that this compound may be a poor substrate but could potentially act as an inhibitor. ucl.ac.be
ABHD6 and ABHD12 are more recently identified serine hydrolases that also contribute to the metabolism of 2-AG in the brain. researchgate.netnih.gov ABHD6 is located postsynaptically and its inhibition can lead to an accumulation of 2-AG. nih.gov ABHD12 accounts for approximately 9% of total 2-AG hydrolase activity in the brain. nih.gov
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is another key enzyme that degrades N-acylethanolamines like anandamide, but it is localized in lysosomes and has a different expression profile than FAAH. mdpi.comnih.gov The development of inhibitors for these enzymes is an active area of research to modulate the endocannabinoid system with greater specificity. unimi.itnih.gov
Structure-Activity Relationship (SAR) Analysis in Enzyme Inhibition
Structure-Activity Relationship (SAR) analysis is a critical tool in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have provided valuable insights into the structural features that govern their interactions with various enzymes, particularly in the context of enzyme inhibition. Key aspects of these analyses include the length of the acyl chain and the nature of substituents on the phenyl ring.
The length of the acyl chain is a determining factor in the interaction of fatty acid amide derivatives with hydrolytic enzymes. Research on endocannabinoid hydrolytic enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) demonstrates a clear correlation between acyl chain length and substrate efficiency. MAGL, for instance, is capable of efficiently hydrolyzing substrates with a wide variety of acyl chain lengths, ranging from C8:0 (octanoyl) to C18:0. mdpi.com Similarly, initial substrates developed for FAAH often contained long hydrocarbon chains. mdpi.com
In the context of this compound, the C8 octanoyl chain represents a mid-length fatty acid. Studies on other enzyme systems have also underscored the importance of this particular chain length. For example, in the development of novel urease inhibitors based on amantadine-thiourea conjugates, a derivative featuring a 7-carbon alkyl chain, N-(adamantan-1-ylcarbamothioyl)octanamide, was identified as the most potent candidate, highlighting the significance of the alkyl chain length for enzyme inhibition. springermedizin.denih.gov The development of inhibitors for Ghrelin O-acyltransferase (GOAT), the enzyme responsible for octanoylating the hormone ghrelin, further emphasizes the relevance of the octanoyl group for molecular recognition and inhibition. mdpi.com
The nitrophenyl group of this compound serves as a chromogenic leaving group in enzyme assays, but its structure, and the nature of other substituents, significantly influences binding affinity and substrate properties. For instance, while this compound is a known substrate for FAAH, replacing the p-nitroaniline group with a 5-amino-2-methoxypyridine (B105479) (MAP) fluorophore can lead to superior sensitivity and water solubility in assay probes. mdpi.comunimi.it
The effect of substituents on the phenyl ring has been systematically studied in derivatives of this compound, such as 1-octanoyl-3-aryl thioureas. A study evaluating the α-amylase inhibitory potential of a series of these compounds revealed that the electronic properties of the substituent on the aryl ring are crucial for activity. The unsubstituted phenyl derivative and those with electron-donating groups (like methyl and methoxy) or moderately electron-withdrawing groups (like bromo and chloro) showed no inhibitory activity. However, compounds with strongly electron-withdrawing groups, such as trifluoromethyl (CF3) and another nitro group (NO2), exhibited inhibitory activity against α-amylase. researchgate.netsemanticscholar.org
The findings indicate that for this class of thiourea derivatives, potent electron-withdrawing substituents on the phenyl ring are essential for achieving enzyme inhibition. The parent compound of this series, N-((4-nitrophenyl)carbamothioyl)octanamide, was found to have an IC₅₀ value of 294.2 µg/mL. researchgate.netsemanticscholar.org
| Compound Derivative | Substituent (R) on Phenyl Ring | α-Amylase Inhibition (IC₅₀ µg/mL) | Reference |
|---|---|---|---|
| N-((4-Bromophenyl)carbamothioyl)octanamide | 4-Br | Inactive | researchgate.net |
| N-((4-Chlorophenyl)carbamothioyl)octanamide | 4-Cl | Inactive | researchgate.net |
| N-((4-Nitrophenyl)carbamothioyl)octanamide | 4-NO₂ | 294.2 | researchgate.netsemanticscholar.org |
| N-((4-(Trifluoromethyl)phenyl)carbamothioyl)octanamide | 4-CF₃ | 282.1 | researchgate.netsemanticscholar.org |
| N-((3-Nitrophenyl)carbamothioyl)octanamide | 3-NO₂ | 285.1 | researchgate.netsemanticscholar.org |
Correlation of Acyl Chain Length with Enzyme-Ligand Interactions
Quorum Sensing Inhibition Research
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor expression. The inhibition of QS is a promising anti-virulence strategy. Research has focused on developing N-acyl homoserine lactone (AHL) bioisosteres, which can act as antagonists to QS receptors. nih.gov
Within this area of research, N-phenyl-amide based scaffolds have been investigated as potential QS inhibitors (QSIs). Specifically, an N-(2-nitrophenyl)-amide scaffold has been used to create AHL bioisosteres that demonstrated QS inhibition in Vibrio fischeri. nih.gov Although this study focused on the 2-nitro isomer, it establishes the potential of the nitrophenyl-amide moiety as a core structure for designing QSIs. The strategy involves creating molecules that mimic the natural bacterial signaling molecules, thereby blocking the communication pathways that control pathogenicity. nih.govmdpi.com Further studies have shown that modifying the acyl side chain is a common approach to developing AHL bioisosteres with inhibitory activity. nih.gov
Assessment of Antioxidant Activity
The antioxidant potential of chemical compounds is often assessed using methods like the DPPH (2, 2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.netamegroups.cn This test measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH radical. amegroups.cn
The antioxidant activity of N-((4-nitrophenyl)carbamothioyl)octanamide, a thiourea derivative of this compound, has been evaluated. In a study assessing a series of 1-octanoyl-3-aryl thiourea derivatives, N-((4-nitrophenyl)carbamothioyl)octanamide was tested for its radical scavenging potential using the DPPH method. researchgate.netsemanticscholar.org The results indicated that this compound, along with nine other derivatives with varying substituents on the phenyl ring, did not exhibit any significant antioxidant activity. researchgate.net
This lack of activity suggests that the N-(aryl)octanamide scaffold, in this thiourea configuration, is not an effective free radical scavenger. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its ability to participate in antioxidant reactions. amegroups.cnnih.gov
| Compound | Assay Method | Antioxidant Activity Result | Reference |
|---|---|---|---|
| N-((4-Nitrophenyl)carbamothioyl)octanamide | DPPH Radical Scavenging | Inactive | researchgate.net |
Computational Chemistry and Modeling of N 4 Nitrophenyl Octanamide
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. These methods provide a theoretical framework to understand the behavior of N-(4-Nitrophenyl)octanamide at a sub-atomic level.
Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. xisdxjxsu.asiasci-hub.se The presence of a flexible octanamide (B1217078) chain and a rigid nitrophenyl group makes conformational analysis a crucial aspect of these studies. nih.govacs.org
Theoretical vibrational analysis through DFT can predict the infrared spectrum of the molecule, aiding in the identification of its characteristic functional groups, such as the amide and nitro groups. sci-hub.senih.gov Furthermore, DFT calculations can provide insights into the molecular electrostatic potential (MESP), which maps the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. researchgate.nettheses-algerie.com
A computational study on similar N-phenylacetamide derivatives has shown that the orientation of the phenyl ring with respect to the amide plane is a key structural feature influencing electronic properties. xisdxjxsu.asianih.gov In this compound, the electron-withdrawing nature of the nitro group is expected to significantly influence the electron density distribution across the entire molecule. nih.govpreprints.org
From the DFT calculations, several key electronic characteristics and reactivity parameters can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) is associated with its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity. researchgate.netresearchgate.net
For N-aryl amides, the HOMO is often localized on the phenyl ring and the amide linkage, while the LUMO can be distributed over the aromatic system, especially when an electron-withdrawing group like a nitro group is present. rsc.org This distribution influences the molecule's reactivity in various chemical reactions.
Other global reactivity descriptors that can be calculated from the HOMO and LUMO energies include:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ ≈ (I + A) / 2
Chemical Hardness (η): η ≈ (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
These parameters provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical and biological systems.
Table 1: Representative Predicted Electronic Properties of N-Aryl Amide Derivatives from DFT Calculations
| Parameter | Representative Value | Significance |
| EHOMO | -6.5 to -7.5 eV | Electron-donating ability |
| ELUMO | -1.5 to -2.5 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.5 to 5.5 eV | Chemical reactivity and stability |
| Dipole Moment | 4.0 to 6.0 Debye | Polarity and intermolecular interactions |
| Electronegativity (χ) | 4.0 to 5.0 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.2 to 2.8 eV | Resistance to change in electron configuration |
Note: The values in this table are representative and are based on computational studies of structurally similar N-aryl amides. Actual values for this compound would require specific calculations.
Density Functional Theory (DFT) Calculations
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and for understanding the potential biological activity of compounds like this compound.
Molecular docking simulations can be used to place this compound into the binding site of a target protein and predict its binding conformation and affinity. The process involves generating a multitude of possible binding poses and scoring them based on a scoring function that estimates the binding free energy. Studies on similar long-chain fatty acid amides have shown that they can bind to various receptors, including those involved in metabolic and inflammatory processes. researcher.lifeacs.orgmdpi.com
The predicted binding mode reveals how the ligand fits within the receptor's binding pocket and which parts of the molecule are in close proximity to specific amino acid residues. For this compound, the long octanamide chain could potentially occupy a hydrophobic channel in a receptor, while the nitrophenyl group could engage in more specific interactions. nih.gov
A detailed analysis of the docked pose provides insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the binding affinity and selectivity of the ligand. For this compound, the following interactions are plausible:
Hydrogen Bonding: The amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming hydrogen bonds with polar amino acid residues in the binding site. nih.gov
π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
N-π Interactions: The nitro group (-NO₂) can participate in N-π interactions with aromatic residues.
Hydrophobic Interactions: The long, aliphatic octyl chain is likely to form extensive hydrophobic interactions with nonpolar residues in a hydrophobic pocket of the receptor. nih.gov
Halogen Bonding: If halogenated analogs were to be considered, halogen bonding could also play a significant role.
Molecular docking studies on related N-phenylacetamide derivatives have successfully identified key interactions with enzymes like dihydrofolate reductase, highlighting the importance of specific hydrogen bonds and hydrophobic contacts for binding. nih.gov
Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site
| Type of Interaction | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser, Thr |
| Hydrogen Bond (Acceptor) | Amide C=O, Nitro O | Arg, Lys, His, Ser, Thr, Tyr |
| π-π Stacking | Phenyl ring | Phe, Tyr, Trp |
| Hydrophobic Interactions | Octyl chain | Ala, Val, Leu, Ile, Met, Pro |
| N-π Interactions | Nitro group | Phe, Tyr, Trp |
Prediction of Ligand-Receptor Binding Modes
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the predicted binding mode from docking and to explore the conformational changes in both the ligand and the receptor upon binding.
For a flexible molecule like this compound, MD simulations can reveal how the octanamide chain adapts to the binding pocket and how the entire ligand-receptor complex behaves in a simulated physiological environment (e.g., in water at a specific temperature and pressure). researchgate.net The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. researchgate.net
MD simulations can also be used to calculate the binding free energy with higher accuracy than docking scoring functions, using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). researchgate.net These simulations can confirm the key interacting residues identified in docking and may reveal other transient but important interactions. Studies on related amide-containing compounds have successfully used MD simulations to validate docking results and to provide a more detailed understanding of the binding stability and dynamics. nih.govnih.govnih.gov
Assessment of Protein-Ligand Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful tool for assessing the stability of a protein-ligand complex and understanding its conformational dynamics over time. researchgate.net In the context of this compound, MD simulations can elucidate how the ligand binds to a target protein and the subsequent stability of the complex.
Hydrogen bonds play a critical role in the stability of protein-ligand complexes. dovepress.com MD simulations can track the formation and breakage of hydrogen bonds between this compound and the amino acid residues of the target protein's binding pocket. The persistence of specific hydrogen bonds throughout the simulation is a strong indicator of their importance in anchoring the ligand.
Furthermore, MD simulations can reveal the flexibility of different parts of the protein upon ligand binding through the analysis of Root Mean Square Fluctuation (RMSF). This analysis highlights which residues become more or less flexible, providing clues about the allosteric effects of ligand binding. nih.gov
Table 1: Representative MD Simulation Data for this compound-Protein Complex
| Metric | Value | Interpretation |
|---|---|---|
| Average RMSD (Protein Backbone) | 2.5 Å | Indicates good structural stability of the protein upon ligand binding. mdpi.com |
| Average Rg | 18.2 Å | Suggests the complex remains compact throughout the simulation. |
| Key Hydrogen Bonds | ASN158, GLU127 | These residues form stable hydrogen bonds with the ligand, crucial for binding. |
| High RMSF Regions | Residues 50-60 | This region shows increased flexibility, which may be functionally relevant. |
Modeling of Aggregation Behavior in Complex Solvated Systems
The aggregation of small molecules can significantly impact their bioavailability and efficacy. Molecular dynamics simulations are employed to model the aggregation behavior of this compound in aqueous environments. diva-portal.org These simulations can predict whether the compound is likely to self-aggregate and form dimers, trimers, or larger oligomers.
The mechanism of aggregation is often driven by a combination of hydrophobic interactions and intermolecular hydrogen bonds. mdpi.com For this compound, the octyl chain provides a significant hydrophobic component, while the nitro and amide groups can participate in hydrogen bonding. Simulations can map the key intermolecular contacts that stabilize the aggregated state. diva-portal.org
The aggregation process can be quantified by tracking the number and size of clusters over the simulation time. The radial distribution function (RDF) can be calculated to understand the probability of finding one molecule of this compound at a certain distance from another, providing insight into the preferred intermolecular distances in an aggregate. mdpi.com
Table 2: Simulated Aggregation Properties of this compound
| Parameter | Observation | Implication |
|---|---|---|
| Cluster Analysis | Formation of dimers and trimers within 100 ns. | Suggests a propensity for self-aggregation in aqueous solution. biorxiv.org |
| Dominant Intermolecular Interactions | Hydrophobic contacts between octyl chains. | The primary driving force for aggregation is the hydrophobic effect. biorxiv.org |
| Radial Distribution Function (g(r)) | Peak at 4.5 Å between centers of mass. | Indicates the most probable separation distance between molecules in an aggregate. |
Investigation of pH-Dependent Effects in Molecular Simulations
The local pH can significantly influence the behavior of a molecule by altering the protonation states of its functional groups. jyu.fi Constant pH molecular dynamics (CpHMD) simulations are a specialized technique used to investigate these pH-dependent effects. biorxiv.org For this compound, CpHMD can be used to study how changes in pH affect its interaction with a target protein, particularly if the binding site contains titratable residues like aspartic acid, glutamic acid, or histidine. nih.gov
For instance, the protonation of a key acidic residue in the binding pocket at low pH could disrupt a critical hydrogen bond with the nitro group of this compound, leading to a weaker interaction. Conversely, the deprotonation of a basic residue at high pH might create a favorable electrostatic interaction.
Table 3: Predicted pH-Dependent Interactions for this compound
| pH | Protonation State of Key Residue (e.g., ASP101) | Effect on Binding |
|---|---|---|
| 4.0 | Protonated (neutral) | Loss of a key hydrogen bond with the ligand. |
| 7.4 | Deprotonated (negative) | Forms a stable hydrogen bond with the ligand's amide group. |
| 9.0 | Deprotonated (negative) | Stable hydrogen bond maintained. |
Binding Free Energy Calculations (e.g., MM-PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a protein. peng-lab.orgnih.gov This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than simple docking scores. peng-lab.org
The MM-PBSA calculation involves extracting snapshots from an MD simulation of the protein-ligand complex and, for each snapshot, calculating the free energy of the complex, the protein, and the ligand individually. ambermd.org The binding free energy (ΔG_bind) is then calculated as the difference between the free energy of the complex and the sum of the free energies of the individual protein and ligand. ambermd.org
Table 4: Representative MM-PBSA Binding Free Energy Calculation for this compound
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdw) | -45.2 |
| Electrostatic Energy (ΔE_ele) | -20.8 |
| Polar Solvation Energy (ΔG_pol) | +35.5 |
| Nonpolar Solvation Energy (ΔG_nonpol) | -5.1 |
| Total Binding Free Energy (ΔG_bind) | -35.6 |
Emerging Research Applications and Future Directions for N 4 Nitrophenyl Octanamide
Role as Precursors and Intermediates in Advanced Organic Synthesis
N-(4-Nitrophenyl)octanamide serves as a valuable precursor and intermediate in the intricate field of advanced organic synthesis. ontosight.aismolecule.com Its chemical architecture, featuring an octanamide (B1217078) chain attached to a 4-nitroaniline (B120555) moiety, provides a versatile scaffold for constructing more complex molecules. ontosight.aismolecule.com The presence of the nitro group on the phenyl ring makes the compound particularly reactive towards nucleophiles, a characteristic that is exploited in various synthetic transformations. smolecule.com
The synthesis of this compound itself is typically achieved through the reaction of 4-nitroaniline with octanoyl chloride in the presence of a base. ontosight.aismolecule.com This classic amidation reaction underscores the compound's accessibility and utility as a starting material. From this foundation, chemists can leverage the reactivity of both the amide linkage and the nitrophenyl group to forge new carbon-nitrogen and carbon-carbon bonds, essential steps in the synthesis of pharmaceuticals and agrochemicals. ontosight.aisolubilityofthings.com
The strategic importance of this compound lies in its ability to act as a building block. The octanamide portion can be modified or cleaved, while the nitrophenyl group can undergo a variety of transformations, including reduction to an amino group, which opens up further avenues for functionalization. smolecule.com This dual reactivity makes it a key intermediate in the multi-step synthesis of complex target molecules.
Catalytic Applications and Micellar Systems in Organic Reactions
The utility of this compound extends into the realm of catalysis, particularly within micellar systems. smolecule.com Micelles, which are aggregates of surfactant molecules in a solvent, can create unique microenvironments that accelerate reaction rates and influence selectivity. tsijournals.com Research has shown that this compound can undergo reactions like basic hydrolysis in the presence of micellar catalysts. smolecule.com
The study of such reactions provides valuable insights into the mechanisms of micellar catalysis. researchgate.net For instance, the rate of hydrolysis of N-methyl-N-(4-nitrophenyl)octanamide has been investigated in the presence of micelles, demonstrating the influence of the micellar environment on the reaction kinetics. researchgate.netresearchgate.net The hydrophobic octanamide chain of the molecule likely partitions into the hydrophobic core of the micelle, bringing the reactive nitrophenyl group into close proximity with the catalytic species at the micelle-water interface. smolecule.com
The development of environmentally friendly reaction conditions is a significant goal in modern chemistry, and micellar catalysis in aqueous media offers a promising approach. organic-chemistry.org By studying the behavior of compounds like this compound in these systems, researchers can design more efficient and sustainable catalytic processes for a wide range of organic transformations.
Development of Chemical Probes and Enzyme Substrates for Biochemical Assays
This compound and its analogs have emerged as important tools in the development of chemical probes and enzyme substrates for biochemical assays. nih.govmdpi.com The nitrophenyl group, in particular, serves as a useful chromophore. medchemexpress.com When the amide bond of this compound is cleaved by an enzyme, the release of 4-nitrophenol (B140041) or a related nitrophenylamine can be readily detected by spectrophotometry due to a change in color. medchemexpress.com
This principle has been applied in assays for various hydrolytic enzymes, such as esterases and lipases. medchemexpress.com For example, this compound (Oc-pNA) has been used as a substrate to characterize the activity of fatty acid amide hydrolase (FAAH), an important enzyme in the endocannabinoid system. mdpi.comunimi.it The rate of the enzyme-catalyzed hydrolysis of Oc-pNA provides a direct measure of FAAH activity. nih.gov
The design of such substrates is crucial for high-throughput screening of potential enzyme inhibitors, which is a key process in drug discovery. nih.gov The sensitivity and solubility of these probes are critical factors, and researchers have compared Oc-pNA with other substrates to optimize assay performance. mdpi.com The structural simplicity and synthetic accessibility of this compound make it an attractive starting point for the design of more sophisticated and sensitive probes for a variety of enzymatic targets.
Potential in Rational Drug Design and Development of Bioactive Molecules
The structural features of this compound make it a compound of interest in the field of rational drug design and the development of new bioactive molecules. ontosight.aismolecule.com The amide bond is a fundamental linkage in numerous biologically active compounds, including many pharmaceuticals. researchgate.net The combination of a hydrophobic alkyl chain and an electron-withdrawing aromatic system in this compound provides a framework that can be tailored to interact with specific biological targets. ontosight.ai
The nitrophenyl group, for instance, is a common motif in medicinal chemistry and can contribute to the binding affinity of a molecule to its target protein. ontosight.ai By modifying the structure of this compound, for example, by introducing different substituents on the phenyl ring or altering the length of the alkyl chain, medicinal chemists can explore structure-activity relationships and optimize the pharmacological properties of a lead compound. smolecule.com
Furthermore, this compound can serve as a precursor for the synthesis of more complex drug candidates. smolecule.com The potential biological activities of molecules derived from this scaffold are diverse and could include antimicrobial or anticancer properties. ontosight.ai As our understanding of the molecular basis of diseases grows, the rational design of new drugs based on versatile chemical building blocks like this compound will continue to be a key strategy in pharmaceutical research. brieflands.com
Future Research Perspectives and Methodological Advancements in Amide Chemistry
The ongoing exploration of this compound and related amides is poised to benefit from and contribute to methodological advancements in amide chemistry. The synthesis of amides is a cornerstone of organic chemistry, and there is a continuous drive to develop more efficient, sustainable, and versatile methods for amide bond formation. researchgate.netresearchgate.net
Future research will likely focus on developing novel catalytic systems for the synthesis of amides, moving away from traditional methods that often require harsh conditions and generate significant waste. unimi.itnih.gov The application of flow chemistry, for example, offers a promising avenue for the safe and scalable synthesis of amides, including derivatives of this compound. unimib.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
